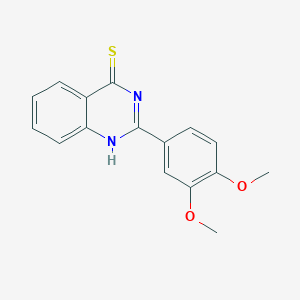
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione, also known as DMQDT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMQDT belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
作用机制
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been found to inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been found to modulate the expression of various genes involved in cancer progression, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione is its broad-spectrum activity against cancer cells, bacteria, fungi, and viruses. This makes it a promising candidate for the development of novel therapeutics. However, one limitation of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione. One potential area of investigation is the development of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione-based combination therapies for the treatment of cancer. Another area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione.
合成方法
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione can be synthesized through several methods, including the reaction of 2-aminobenzamide with 3,4-dimethoxybenzaldehyde in the presence of thionyl chloride and sodium azide. Another method involves the reaction of 2-aminobenzamide with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine and thionyl chloride.
科学研究应用
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(21)18-15/h3-9H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLLFPVFINEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=S)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
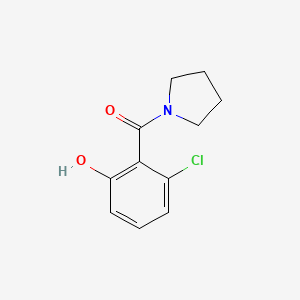

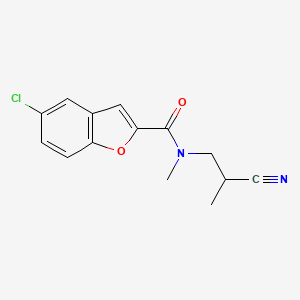
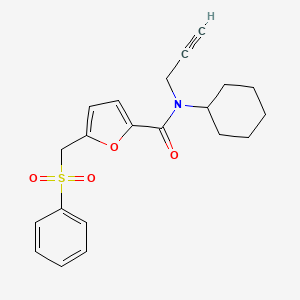
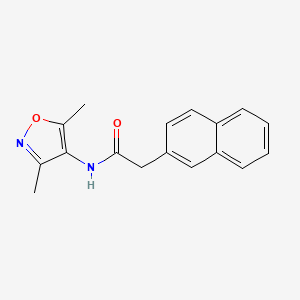
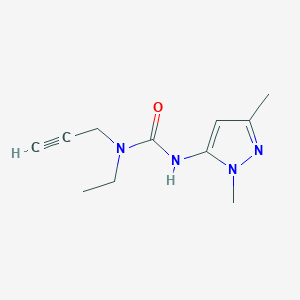
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)
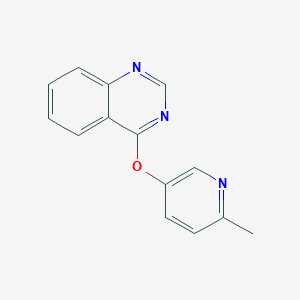
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
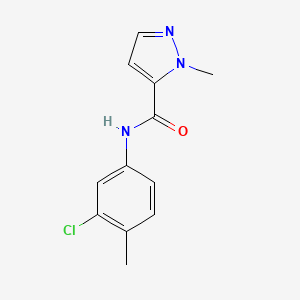

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
